molecular formula C9H6F2N2O B13886469 3-(2,3-Difluorophenyl)isoxaZol-5-amine

3-(2,3-Difluorophenyl)isoxaZol-5-amine

Cat. No.: B13886469
M. Wt: 196.15 g/mol
InChI Key: LULMNWNWPJJTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)isoxaZol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)isoxaZol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of a base such as sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)isoxaZol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,3-Difluorophenyl)isoxaZol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)isoxaZol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3-Difluorophenyl)isoxaZol-5-amine lies in the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2

InChI Key

LULMNWNWPJJTCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.